molecular formula C13H17BF2O2 B8058772 2-(3,4-Difluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3,4-Difluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8058772
M. Wt: 254.08 g/mol
InChI Key: UAERIIDRDGNRQX-UHFFFAOYSA-N
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Description

2-(3,4-Difluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a benzyl group substituted with two fluorine atoms at the 3 and 4 positions, attached to a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-difluorobenzyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to facilitate the formation of the boronate ester.

Industrial Production Methods

Industrial production methods for this compound would likely scale up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity. This could involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The boronate ester can be oxidized to form the corresponding alcohol.

    Reduction: Reduction reactions can convert the boronate ester to the corresponding alkane.

    Substitution: The fluorine atoms on the benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 3,4-Difluorobenzyl alcohol.

    Reduction: 3,4-Difluorotoluene.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,4-Difluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable boronate esters, which can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as its role in catalysis or as an intermediate in drug synthesis.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorobenzyl bromide: A precursor in the synthesis of the target compound.

    Bis(pinacolato)diboron: Another boronate ester used in similar synthetic applications.

    3,4-Difluorotoluene: A related compound with similar structural features but different reactivity.

Uniqueness

2-(3,4-Difluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a difluorobenzyl group with a dioxaborolane ring, providing distinct reactivity and stability compared to other boronate esters. This makes it particularly valuable in synthetic chemistry and potential pharmaceutical applications.

Properties

IUPAC Name

2-[(3,4-difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF2O2/c1-12(2)13(3,4)18-14(17-12)8-9-5-6-10(15)11(16)7-9/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAERIIDRDGNRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-Difluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3,4-Difluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3,4-Difluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3,4-Difluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3,4-Difluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3,4-Difluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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